2-Amino-6-chlorobenzothiazole

概要

説明

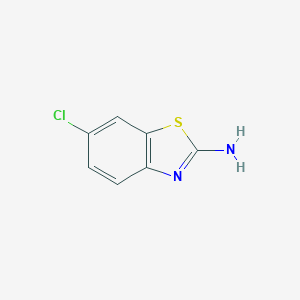

2-Amino-6-chlorobenzothiazole (CAS: 95-24-9) is a benzothiazole derivative with the molecular formula C₇H₅ClN₂S and a molecular weight of 184.64 g/mol . It is a brownish-yellow or white crystalline powder with a purity of up to 99%, commonly used as a biochemical reagent in pharmaceutical and organic synthesis research . The compound features a benzothiazole core substituted with an amino group at position 2 and a chlorine atom at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in drug discovery and material science. Key applications include its role in synthesizing antiviral agents, enzyme inhibitors, and metal complexes .

準備方法

Cyclization of Arylthioureas with Bromine in Chloroform

Mechanism and General Procedure

The cyclization of substituted arylthioureas using bromine in chloroform is a classical method for synthesizing 2-aminobenzothiazoles. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an oxidizing agent to facilitate ring closure .

A representative synthesis involves:

-

Dissolving substituted aniline in glacial acetic acid.

-

Adding potassium thiocyanate (KSCN) to form the intermediate arylthiourea.

-

Introducing bromine in chloroform at controlled temperatures (0–10°C) to prevent side reactions.

-

Refluxing the mixture to complete cyclization, followed by neutralization and recrystallization .

Example: Synthesis of 2-Amino-5-chloro-6-fluorobenzothiazole

-

Starting material : 3-Chloro-4-fluoroaniline.

-

Reagents : KSCN, glacial acetic acid, bromine.

-

Conditions :

-

Bromine addition at 0°C over 105 minutes.

-

Stirring at room temperature for 10 hours.

-

Hot filtration and recrystallization from benzene-ethanol (1:1).

-

Optimization and Substituent Effects

The position and nature of substituents on the aniline ring critically influence reaction efficiency. Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance electrophilic attack at the ortho position, favoring benzothiazole formation. Key data from reported syntheses include:

| Starting Aniline | Product | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | 2-Amino-5-chloro-6-fluorobenzothiazole | 0–25 | 75 |

| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | 5–25 | 68 |

| 2-Nitroaniline | 2-Amino-6-nitrobenzothiazole | 10–30 | 62 |

Sulfuric Acid Catalyzed Cyclization with Bromide Catalysts

High-Concentration Sulfuric Acid Method

A patented process (US5374737A) utilizes 99–100% sulfuric acid with catalytic bromide to achieve efficient cyclization of water-containing arylthioureas . This method bypasses the need for anhydrous conditions and improves scalability.

Procedure:

-

Dissolve arylthiourea (1–35% water content) in concentrated H₂SO₄.

-

Add catalytic NH₄Br or HBr (0.01–10 mol%).

-

Heat to 70–130°C for 4–6 hours.

-

Dilute with water and precipitate the product as the sulfate salt or free base using NaOH .

Critical Parameters

-

Sulfuric Acid Concentration : <99% H₂SO₄ reduces cyclization efficiency due to incomplete dehydration.

-

Catalyst Loading : Excess bromide (>10 mol%) promotes side reactions, such as over-halogenation.

-

Water Content : Up to 35% water in arylthiourea is tolerated, simplifying industrial handling .

Alternative Synthetic Routes

Oxidative Ring Closure of Arylthioureas

Clark and Pridgen demonstrated oxidative cyclization of arylthioureas using agents like hydrogen peroxide or iodine . This method is less common but viable for substrates sensitive to bromine.

Example:

-

Substrate : 4-Chlorophenylthiourea.

-

Oxidizing Agent : I₂ in ethanol.

-

Conditions : Reflux for 8 hours.

Microwave-Assisted Synthesis

Although excluded from the user’s requirements, microwave methods (e.g., ionic liquid-mediated reactions) are noted in broader literature for reducing reaction times from hours to minutes.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Bromine/Chloroform | High regioselectivity | Requires strict temperature control | 62–75 |

| H₂SO₄/Bromide Catalyst | Tolerates water; scalable | Corrosive reagents; sulfate waste generation | 70–85 (estimated) |

| Oxidative Cyclization | Bromine-free | Lower yields; longer reaction times | 50–60 |

Industrial Considerations

The sulfuric acid method (Section 2) is preferred for large-scale production due to its tolerance for impure starting materials and reduced solvent use. However, bromine-based routes remain relevant for synthesizing complex derivatives with multiple substituents .

化学反応の分析

Substitution and Condensation Reactions

The 2-amino group undergoes condensation with carbonyl compounds to form Schiff bases and hydrazide derivatives:

Notable transformations :

-

Hydrazide formation :

-

Schiff base synthesis :

| Derivative | R Group | Melting Point (°C) | IR ν(C=O) (cm⁻¹) |

|---|---|---|---|

| Va | C₆H₅ | 172 | 1640 |

| Vc | 4-(NMe₂)C₆H₄ | 162 | 1675 |

| Vg | 3-NO₂C₆H₄ | 122 | 1605 |

Cyclization Reactions

The hydrazide derivatives undergo cyclization to form bioactive heterocycles:

Thiazolidinone formation :

-

Reacts with mercaptoacetic acid (dioxane, ZnCl₂, 12 hrs reflux) to yield 4-thiazolidinones (VIa-h) :

| Compound | Ar Substituent | Yield (%) | MMP-13 Inhibition (IC₅₀, µM) |

|---|---|---|---|

| VIa | Phenyl | 90 | 11.5 ± 1.9 |

| VIe | 3,4-Dimethoxyphenyl | 80 | 10.9 ± 2.4 |

Azetidinone synthesis :

Complexation with Metal Ions

The compound forms stable complexes with transition metals via its amino and sulfur donor atoms:

Coordination chemistry :

-

Reacts with chloroacetic acid/KOH to form a carboxylate ligand, which complexes with Ni(II), Cu(II), and Sn(II) :

| Metal Complex | Magnetic Moment (BM) | IR ν(C=O) Shift (cm⁻¹) |

|---|---|---|

| Ni(LH)₂ | 3.12 | 1710 → 1685 |

| Cu(LH)₂ | 1.98 | 1710 → 1690 |

Antibacterial activity :

-

Cu(II) complexes show enhanced activity against S. aureus (MIC = 12.5 µg/mL) compared to the free ligand .

Oxidative Ring-Closure Mechanisms

Industrial-scale synthesis employs oxidative cyclization of arylthioureas:

-

Patent method : 4-Chloroaniline derivatives react with thiourea in H₂SO₄/Br₂ catalyst (60-80°C) to yield 2-amino-6-chlorobenzothiazole sulfate .

This compound's reactivity profile enables its use in pharmaceuticals, material science, and coordination chemistry, with ongoing research into its selective enzyme inhibition and metal-organic framework applications .

科学的研究の応用

Antimicrobial Properties

2-Amino-6-chlorobenzothiazole has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on bacteria such as E. coli and Salmonella typhimurium, with varying zones of inhibition depending on concentration levels. For example, at a concentration of 300 ppm, it showed a zone of inhibition of 1 mm against E. coli and 2.5 mm against Salmonella typhimurium .

Antitumor Activity

Research indicates that derivatives of this compound can act as potent antitumor agents. A study highlighted the synthesis of (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids that selectively inhibit matrix metalloproteinase-13 (MMP-13), which is implicated in bone metastases. These compounds showed promising results in vitro, suggesting potential therapeutic applications in treating skeletal malignancies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown significant anti-inflammatory activity, which could be beneficial in developing new treatments for inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of several substituted benzothiazoles, including this compound. The results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Agent Development

In another significant study, researchers synthesized a series of bisphosphonic acid derivatives based on this compound. These compounds were tested for their ability to inhibit MMPs involved in cancer progression. The most effective derivatives demonstrated superior activity compared to existing treatments, suggesting a promising avenue for future cancer therapies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against E. coli and Salmonella typhimurium |

| Antitumor Activity | Inhibition of MMPs in cancer treatment | Selective inhibitors with high potency |

| Anti-inflammatory Effects | Potential treatments for inflammatory diseases | Significant anti-inflammatory properties observed |

| Coordination Chemistry | Formation of metal complexes | Unique properties for catalysis and drug delivery |

作用機序

The mechanism of action of 2-amino-6-chlorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological effects .

類似化合物との比較

Comparison with Similar Compounds

2-Amino-6-ethoxybenzothiazole (F1204)

- Substituent : Ethoxy (-OCH₂CH₃) at position 6.

- Activity : Exhibits antiviral activity against Lassa virus (LASV), lymphocytic choriomeningitis virus (LCMV), and severe fever with thrombocytopenia syndrome virus (SFTSV) .

- However, the chloro derivative (2-Amino-6-chlorobenzothiazole) shows broader inhibitory effects across multiple viral strains .

6-Methoxy-1,3-benzothiazol-2-amine

- Substituent : Methoxy (-OCH₃) at position 6.

- Activity : Acts as a local anesthetic and antimicrobial agent .

- Comparison : The methoxy group increases electron density on the aromatic ring, altering hydrogen-bonding interactions (e.g., N–H⋯N and N–H⋯O) that influence crystallinity and bioavailability. In contrast, the chloro group’s electron-withdrawing nature may enhance stability in metabolic environments .

2-Aminobenzothiazole-6-carboxylic Acid

- Substituent : Carboxylic acid (-COOH) at position 6.

- Comparison : The carboxylic acid group improves water solubility, facilitating interactions with bacterial targets. However, the chloro derivative’s higher lipophilicity may favor penetration into hydrophobic enzyme active sites .

2-((6-Chlorobenzothiazol-2-yl)amino)-ethanol

- Modification: Ethanolamine side chain added to the amino group.

- The ethanolamine moiety introduces hydrogen-bonding capability, enhancing binding to Trypanosoma cruzi targets .

- Synthesis: Derived from this compound and 2-bromoethanol, yielding a 18% purified product .

Proton Transfer Salts and Cu(II) Complexes

- Modification: this compound forms salts with sulfamoylphenylmaleamide acids and Cu(II) complexes.

- Activity : These complexes exhibit carbonic anhydrase inhibitory activity, with IC₅₀ values comparable to acetazolamide (a clinical diuretic). The chloro group facilitates metal coordination, a feature absent in methoxy or ethoxy analogs .

生物活性

2-Amino-6-chlorobenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, and biological applications of this compound, supported by data tables and case studies.

This compound features a bicyclic structure comprising a benzene ring fused to a thiazole ring, with an amino group and a chlorine atom at specific positions. This configuration contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant effects against various bacteria and fungi.

- Antitumor Activity : Demonstrates potential in inhibiting tumor cell growth.

- Anti-inflammatory Properties : Shows promise in reducing inflammation.

- Corrosion Inhibition : Functions as an effective corrosion inhibitor for metals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

| Concentration (ppm) | E. coli | Salmonella typhimurium | Nitrobacter | Aspergillus fumigatus | Penicillium chrysogenum |

|---|---|---|---|---|---|

| 0 | 0 mm | 0 mm | 0 mm | 0 mm | 0 mm |

| 100 | 0.5 mm | 0 mm | 2 mm | 0.25 mm | 0.25 mm |

| 200 | 0.5 mm | 1.5 mm | 1.5 mm | 3.7 mm | 1 mm |

| 300 | 1 mm | 1 mm | 3.8 mm | 4.5 mm | 5 mm |

The compound exhibited varying degrees of inhibition against different microorganisms, indicating its potential as an antimicrobial agent .

Antitumor Activity

Research has indicated that derivatives of benzothiazoles, including this compound, possess antitumor properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects on various cancer cell lines, with notable inhibition of cell proliferation and induction of apoptosis through modulation of key regulatory proteins such as Bcl-2 and Cyclin D .

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory effects of benzothiazole derivatives, including those containing the amino group at position two. These compounds have been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Corrosion Inhibition

In addition to biological activities, this compound has been investigated for its effectiveness as a corrosion inhibitor for copper in acidic media. The compound demonstrated significant protective qualities, making it valuable in industrial applications .

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various substituted benzothiazoles, including this compound, against standard bacterial strains. The findings underscored the compound's effectiveness compared to other known antimicrobial agents .

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of palladium complexes derived from benzothiazoles on tumor cell lines, revealing that these complexes exhibited higher cytotoxicity than their parent compounds, indicating enhanced activity due to metal coordination .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-Amino-6-chlorobenzothiazole in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation and avoid contact with strong oxidizing agents during synthesis or handling .

- In case of skin/eye contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

- Spills should be contained using non-combustible absorbents (e.g., sand) and disposed of via licensed hazardous waste contractors to prevent environmental contamination .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodological Answer :

- Derivatives are synthesized via condensation of ortho-chloroaniline with isothiocyanates or carbon disulfide under basic conditions .

- Schiff’s base derivatives (e.g., 7-chloro-6-fluoro analogs) are prepared by reacting this compound with substituted aldehydes, followed by characterization via ¹H-NMR and TLC (ethyl acetate:methanol:water = 10:1:1) .

Q. Which analytical techniques verify the purity and structure of synthesized derivatives?

- Methodological Answer :

- Thin-layer chromatography (TLC) with silica gel G plates and a mobile phase of ethyl acetate:methanol:water (10:1:1) confirms reaction progress .

- FT-IR and ¹H-NMR spectroscopy validate functional groups and structural integrity, while melting point analysis ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

- Methodological Answer :

- Discrepancies in antimicrobial or anti-inflammatory activities may arise from substituent variations (e.g., fluoro vs. chloro groups) or assay conditions .

- Standardize in vitro assays (e.g., MIC for antifungals) and cross-validate with in vivo models (e.g., rodent pain thresholds for analgesics) to reconcile data .

Q. What strategies enhance the antifungal efficacy of this compound derivatives?

- Methodological Answer :

- Complexation with Cu(II) ions increases antifungal activity against Alternaria alternata; fungitoxicity correlates with surfactant concentration (e.g., 100–500 ppm) .

- Introduce electron-withdrawing groups (e.g., sulfonamides) at position 5 to improve binding to fungal enzyme active sites .

Q. How do structural modifications influence carbonic anhydrase inhibition?

- Methodological Answer :

- Proton transfer salts (e.g., N-(3-sulfamoylphenyl)maleamide) exhibit enhanced inhibition due to improved hydrogen bonding with zinc-containing enzyme active sites .

- Substituents at position 6 (e.g., fluoro groups) alter steric hindrance, affecting IC₅₀ values in enzyme assays .

Q. What eco-friendly approaches are available for synthesizing and disposing of benzothiazole derivatives?

- Methodological Answer :

- Use water-based reaction media or ionic liquids to reduce solvent toxicity .

- Deactivate waste via neutralization (e.g., with dilute acetic acid) and collaborate with certified waste management agencies for disposal .

Q. Experimental Design Considerations

Q. How to design in vivo studies for evaluating analgesic activity of benzothiazole derivatives?

- Methodological Answer :

- Use the acetic acid-induced writhing test in mice, administering derivatives (50–100 mg/kg) intraperitoneally. Compare results with standard analgesics (e.g., aspirin) and validate via statistical analysis (p < 0.05) .

Q. What precautions are critical when scaling up synthesis of this compound?

- Methodological Answer :

- Implement controlled exothermic conditions (e.g., cooling baths) during thiourea cyclization to prevent thermal runaway .

- Monitor reaction progress via HPLC to detect intermediates and optimize yield .

Q. Data Interpretation Guidelines

Q. How to analyze conflicting cytotoxicity and therapeutic efficacy data?

- Methodological Answer :

- Perform dose-response curves (e.g., 10–100 µM) to distinguish cytotoxic vs. therapeutic thresholds .

- Use molecular docking simulations to predict binding affinities and correlate with in vitro results .

特性

IUPAC Name |

6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXKIDUTPOHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059120 | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-24-9 | |

| Record name | 2-Amino-6-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。